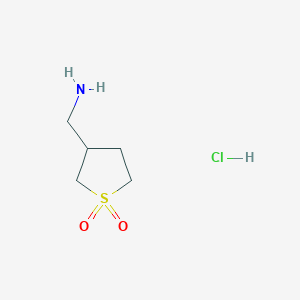

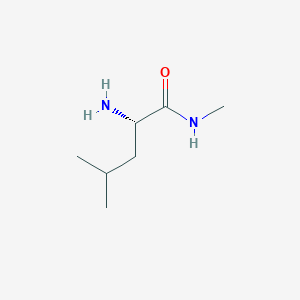

(2S)-2-amino-N,4-dimethylpentanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The first paper describes the synthesis of N-(2-formyl-1-methylimidazol-4-yl)-2,2-dimethylpropanamide, which is synthesized from 1-methyl-2-carboxaldehyde. This process involves reductive amination reactions with primary and secondary amines in the presence of sodium cyanoborohydride. The reagent is a useful synthon for creating ligands with second coordination sphere functional groups, which could be relevant for the synthesis of (2S)-2-amino-N,4-dimethylpentanamide by analogy .

Molecular Structure Analysis

The second paper provides crystal structure analyses of 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives. These structures are characterized by X-ray diffraction analysis, revealing details about the conformation of the amine fragments and the overall molecular geometry. Although the specific compound is not analyzed, the methods and findings could be applicable to the molecular structure analysis of (2S)-2-amino-N,4-dimethylpentanamide .

Chemical Reactions Analysis

While the provided papers do not directly address the chemical reactions of (2S)-2-amino-N,4-dimethylpentanamide, the synthesis methods and structural analyses suggest that the compound could participate in similar reactions as those described. For instance, the reductive amination process mentioned in the first paper could be a potential reaction pathway for modifying the (2S)-2-amino-N,4-dimethylpentanamide molecule .

Physical and Chemical Properties Analysis

The papers do not provide specific information on the physical and chemical properties of (2S)-2-amino-N,4-dimethylpentanamide. However, the detailed structural information from the second paper, including hydrogen-bonded chains and rings, as well as the specific R12(5) hydrogen-bonding motif, could be indicative of the types of intermolecular interactions and physical properties that (2S)-2-amino-N,4-dimethylpentanamide might exhibit .

Scientific Research Applications

1. Diabetes Treatment

A study by Edmondson et al. (2006) discusses a series of beta-substituted biarylphenylalanine amides synthesized as inhibitors of dipeptidyl peptidase IV (DPP-4) for treating type 2 diabetes. This includes compounds structurally related to (2S)-2-amino-N,4-dimethylpentanamide, which have shown potential as orally active DPP-4 inhibitors with promising bioavailability and efficacy in animal models (Edmondson et al., 2006).

2. Anticonvulsant Activity

Robertson et al. (1987) explored the anticonvulsant activity of compounds including those similar to (2S)-2-amino-N,4-dimethylpentanamide. They found that specific analogues were effective in antagonizing seizures in animal models, highlighting their potential as anticonvulsant agents (Robertson et al., 1987).

3. Amino Acid Reactions

Müller et al. (1985) discussed the reactions involving compounds like (2S)-2-amino-N,4-dimethylpentanamide with other chemical agents, leading to the formation of amino substituted salts. Such reactions are significant in the study of complex organic compounds and have applications in synthetic chemistry (Müller et al., 1985).

4. Neurodegenerative Disease Research

Shoghi-Jadid et al. (2002) utilized derivatives of (2S)-2-amino-N,4-dimethylpentanamide in their research on Alzheimer's disease. They used a radiofluorinated derivative for positron emission tomography to study neurofibrillary tangles and beta-amyloid plaques in living patients with Alzheimer's, providing insights into the disease's progression (Shoghi-Jadid et al., 2002).

5. Cancer Research

Kemnitzer et al. (2004) identified a compound structurally related to (2S)-2-amino-N,4-dimethylpentanamide as a potent apoptosis inducer. This compound was effective in inducing cell death in various human cancer cell lines, suggesting its potential in cancer therapy (Kemnitzer et al., 2004).

Safety And Hazards

properties

IUPAC Name |

(2S)-2-amino-N,4-dimethylpentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-5(2)4-6(8)7(10)9-3/h5-6H,4,8H2,1-3H3,(H,9,10)/t6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIBDTAYIDBPBRN-LURJTMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90470354 |

Source

|

| Record name | (2S)-2-amino-N,4-dimethylpentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90470354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-amino-N,4-dimethylpentanamide | |

CAS RN |

64569-68-2 |

Source

|

| Record name | (2S)-2-amino-N,4-dimethylpentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90470354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[Bis(4-methoxyphenyl)amino]benzaldehyde](/img/structure/B1279523.png)